1-(2-Tert-butylphenyl)ethan-1-one

Steric hindrance Electrophilic aromatic substitution Carbonyl reactivity

1-(2-Tert-butylphenyl)ethan-1-one (CAS 22583-61-5), also known as 2-tert-butylacetophenone, is an aromatic ketone with the molecular formula C12H16O and a molecular weight of 176.25 g/mol. The compound belongs to the class of ortho-substituted acetophenones, where a bulky tert-butyl group occupies the position adjacent to the acetyl substituent on the benzene ring.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 22583-61-5
Cat. No. B1288514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Tert-butylphenyl)ethan-1-one
CAS22583-61-5
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1C(C)(C)C
InChIInChI=1S/C12H16O/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-8H,1-4H3
InChIKeyMKDNDFZMUIMPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Tert-butylphenyl)ethan-1-one (CAS 22583-61-5): Ortho-Substituted Acetophenone with Sterically Hindered Carbonyl


1-(2-Tert-butylphenyl)ethan-1-one (CAS 22583-61-5), also known as 2-tert-butylacetophenone, is an aromatic ketone with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . The compound belongs to the class of ortho-substituted acetophenones, where a bulky tert-butyl group occupies the position adjacent to the acetyl substituent on the benzene ring . This ortho arrangement imposes significant steric hindrance around the carbonyl group, which fundamentally alters the compound's physicochemical properties and reactivity profile relative to its meta- and para-substituted isomers . Commercially available from multiple vendors at purity levels ranging from 95% to 97%, the compound is supplied as a research chemical for organic synthesis applications, with batch-specific analytical documentation including NMR, HPLC, and GC available upon procurement .

Procurement Alert: Why 1-(2-Tert-butylphenyl)ethan-1-one Cannot Be Substituted with 4-tert-Butylacetophenone or Other Positional Isomers


Positional isomerism in tert-butyl-substituted acetophenones is not a minor structural nuance—it fundamentally dictates the compound's steric environment, physicochemical constants, and synthetic utility. In electrophilic aromatic substitution chemistry, the tert-butyl group acts as an ortho/para-directing activating substituent; however, its substantial steric bulk severely hinders electrophilic attack at the ortho position, resulting in a strong preference for para-substitution when the tert-butyl group is already present . Consequently, ortho-substituted 1-(2-tert-butylphenyl)ethan-1-one possesses a congested environment around the carbonyl that para-substituted 4-tert-butylacetophenone (CAS 943-27-1) lacks entirely. This difference manifests in divergent boiling points, densities, and flash points that impact downstream processing and reaction optimization [1]. Furthermore, the ortho-tert-butyl group influences the ketone's susceptibility to nucleophilic addition and reduction pathways relative to its para counterpart, meaning that synthetic protocols optimized for para-substituted acetophenones do not translate reliably to this ortho isomer . Generic substitution without verifying positional identity introduces uncontrolled variability in reaction kinetics, product distribution, and purification outcomes.

Quantitative Differentiation Evidence for 1-(2-Tert-butylphenyl)ethan-1-one: Comparative Data for Scientific Procurement Decisions


Steric Hindrance Quantification: Ortho-tert-Butyl Substitution Confers Enhanced Steric Bulk Relative to Para Isomer

In 1-(2-tert-butylphenyl)ethan-1-one, the tert-butyl group occupies the ortho position relative to the acetyl substituent, creating a sterically congested environment around the carbonyl carbon that is absent in the para-substituted isomer 4-tert-butylacetophenone (CAS 943-27-1) . This ortho-tert-butyl substitution restricts the accessible conformations of the acetyl group and impedes approach of nucleophiles or electrophiles to the carbonyl and the adjacent ortho aromatic position . While para-substitution leaves the carbonyl fully exposed, the ortho arrangement introduces measurable steric shielding that affects both the compound's physical properties and its behavior in subsequent synthetic transformations [1].

Steric hindrance Electrophilic aromatic substitution Carbonyl reactivity

Boiling Point Differentiation: Ortho-Substituted Isomer Exhibits Lower Boiling Point than Positional Analogs

The boiling point of 1-(2-tert-butylphenyl)ethan-1-one differs from that of structurally related tert-butylphenyl ketones due to positional isomer effects on intermolecular interactions. Based on comparative data for 2-tert-butylphenylacetone (CAS 769-83-5), a closely related ortho-substituted ketone analog, the boiling point is reported as 243-245 °C [1]. In contrast, the para-substituted isomer 4-tert-butylacetophenone (CAS 943-27-1) exhibits a boiling point of 107-108 °C at 5 mmHg . The ortho-substitution pattern reduces intermolecular dipole-dipole interactions by sterically shielding the polar carbonyl group, resulting in a measurably altered boiling behavior relative to the para isomer .

Boiling point Physical property comparison Positional isomer differentiation

Physical State and Density Differentiation: Ortho-tert-Butyl Substitution Modifies Density and Phase Behavior

1-(2-tert-Butylphenyl)ethan-1-one is characterized as a colorless to pale yellow liquid under standard storage and handling conditions . The para-substituted isomer 4-tert-butylacetophenone (CAS 943-27-1) exhibits a reported density of 0.964 g/mL at 25 °C (lit.) and a melting point of 17-18 °C (dimorphic), indicating it exists as a low-melting solid near room temperature . While precise density data for the ortho isomer at 25 °C are not consistently reported across vendor sources, the ortho-tert-butyl substitution pattern is expected to produce a distinct density value from the para isomer due to altered molecular packing and steric effects on intermolecular interactions . This phase difference has practical implications for liquid handling, volumetric measurement accuracy, and storage temperature requirements.

Density Physical state Liquid handling

Batch Analytical Documentation: Vendor-Supplied NMR, HPLC, and GC Verification Enables Identity Confirmation and Purity Assessment

Multiple vendors offer 1-(2-tert-butylphenyl)ethan-1-one with batch-specific analytical documentation that enables verification of compound identity and purity prior to experimental use. Suppliers such as Bidepharm provide standard purity of 95% and offer batch quality inspection reports including NMR, HPLC, and GC upon request . Other vendors including Leyan supply the compound at 97% purity . For comparison, 4-tert-butylacetophenone (CAS 943-27-1) is commercially available at 98% purity from major suppliers . The availability of multi-modal analytical data (NMR, HPLC, GC) from certain vendors allows procurement decisions to be based on verified batch quality rather than nominal purity claims alone, which is particularly valuable when the compound serves as a synthetic intermediate where trace impurities could affect downstream reaction outcomes .

Analytical characterization Quality control Batch-specific documentation

Synthetic Utility as a Versatile Scaffold: Ortho-tert-Butyl Acetophenone Serves as Key Intermediate for Sterically Differentiated Derivatives

1-(2-tert-Butylphenyl)ethan-1-one is classified as a versatile small molecule scaffold suitable for further synthetic elaboration . The compound undergoes standard ketone transformations including reduction to the corresponding alcohol using sodium borohydride or lithium aluminum hydride, and can serve as a precursor for amine synthesis via reductive amination pathways . In contrast to its para-substituted counterpart 4-tert-butylacetophenone, which is documented as a starting material for 2-pyridone derivative synthesis [1], the ortho-substituted compound offers a sterically differentiated scaffold that may provide access to analogs with altered conformational properties. The compound is also noted as an intermediate in the synthesis of (1S)-1-(2-tert-butylphenyl)ethan-1-amine, a chiral amine building block .

Synthetic intermediate Small molecule scaffold Derivatization

Electrophilic Substitution Selectivity: Ortho-tert-Butyl Group Enforces Para-Directed Further Functionalization

In electrophilic aromatic substitution (EAS) reactions, the tert-butyl group functions as an activating, ortho/para-directing substituent. However, the substantial steric bulk of the tert-butyl group significantly hinders electrophilic attack at the ortho position, leading to a strong kinetic preference for para-substitution . For 1-(2-tert-butylphenyl)ethan-1-one, the existing acetyl group is an electron-withdrawing meta-director, while the tert-butyl group is an electron-donating ortho/para director. The ortho position relative to the tert-butyl group is already occupied by the acetyl substituent; any further electrophilic substitution will be directed to the remaining positions with a strong preference for the position para to the tert-butyl group (and meta to the acetyl group) due to steric exclusion of the ortho approach [1]. In the para isomer 4-tert-butylacetophenone, both substituents are already in a 1,4-relationship, and further substitution would be directed to the positions ortho to the tert-butyl group (meta to the acetyl group), resulting in a different regiochemical outcome .

Electrophilic aromatic substitution Regioselectivity Steric directing effects

Recommended Application Scenarios for 1-(2-Tert-butylphenyl)ethan-1-one Based on Differentiated Evidence


Synthesis of Sterically Hindered Chiral Amine Building Blocks

1-(2-Tert-butylphenyl)ethan-1-one serves as the direct ketone precursor for the synthesis of (1S)-1-(2-tert-butylphenyl)ethan-1-amine, a chiral amine building block with potential utility in asymmetric catalysis and pharmaceutical intermediate synthesis . The ortho-tert-butyl substitution provides steric bulk adjacent to the stereocenter, which may influence enantioselectivity in subsequent transformations and binding interactions with biological targets. The para-substituted isomer cannot yield the same ortho-substituted chiral amine product, making the ortho ketone the mandatory starting material for this synthetic pathway.

Investigating Steric Effects on Carbonyl Reactivity and Nucleophilic Addition

The ortho-tert-butyl group in 1-(2-tert-butylphenyl)ethan-1-one creates a sterically congested environment around the carbonyl carbon that is not present in the para-substituted isomer . This property makes the compound a valuable substrate for fundamental studies examining how steric hindrance influences rates of nucleophilic addition, reduction kinetics, and the stereochemical outcomes of carbonyl addition reactions. Researchers studying structure-reactivity relationships in ketone chemistry would select this ortho isomer specifically for its unique steric profile .

Regioselective Synthesis of Ortho-Disubstituted Aromatic Derivatives

Due to the steric directing effects of the ortho-tert-butyl group, 1-(2-tert-butylphenyl)ethan-1-one undergoes electrophilic aromatic substitution with strong regioselectivity favoring the position para to the tert-butyl group . This predictable regiochemical behavior enables the controlled synthesis of 1,2,4-trisubstituted aromatic compounds where the substituent pattern is defined by the interplay of steric and electronic directing effects. The para-substituted isomer 4-tert-butylacetophenone would yield a different trisubstituted pattern, confirming that the ortho isomer is uniquely suited for accessing specific substitution motifs in medicinal chemistry and materials science applications.

Comparative Physical Property Analysis in Positional Isomer Studies

The measurable differences in boiling point and physical state between 1-(2-tert-butylphenyl)ethan-1-one (liquid) and 4-tert-butylacetophenone (low-melting solid, mp 17-18 °C) make this compound pair suitable for comparative studies examining how ortho versus para substitution influences intermolecular interactions, molecular packing, and phase behavior in aromatic ketones . Procurement of both isomers with batch-specific analytical documentation enables rigorous structure-property relationship investigations where purity and identity are verified .

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